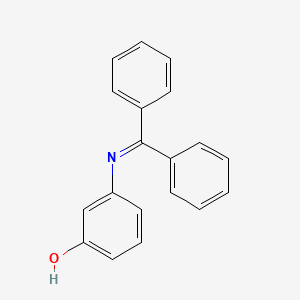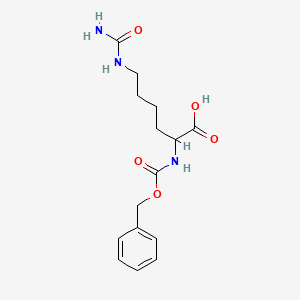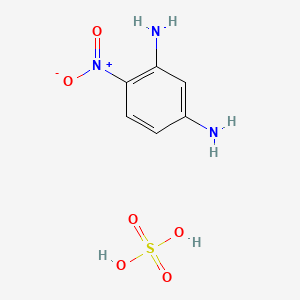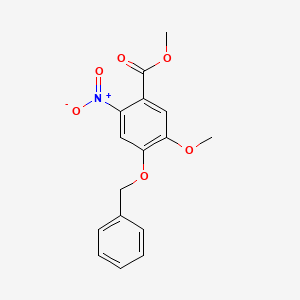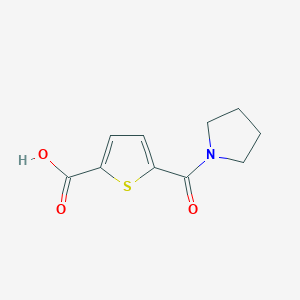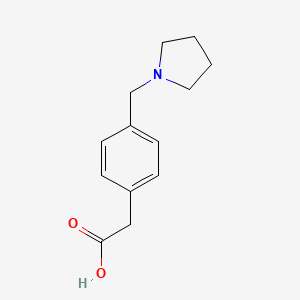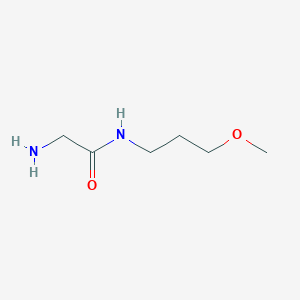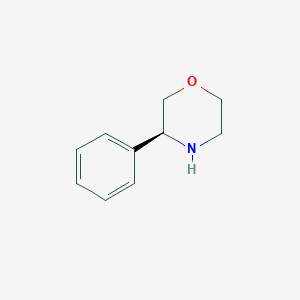
(S)-3-phenylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
-(S)-3-Phenylmorpholine, also known as 3-Phenylmorpholine or 3-PM, is an organic compound with the molecular formula C8H13NO. It is a colorless, water-soluble, highly flammable liquid with a pungent odor. 3-PM is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reactant in the production of other morpholine derivatives.
Aplicaciones Científicas De Investigación
Synthesis and Characterization : McLaughlin et al. (2017) described the synthesis and extensive analytical characterization of 3-fluorophenmetrazine (3-FPM), a phenylmorpholine analog. This study highlights the process of identifying and differentiating between various isomers of phenylmorpholine, emphasizing its significance in forensic work and drug market analysis (McLaughlin et al., 2017).
Pharmacological Evaluation : Another study by McLaughlin et al. (2018) reported on the pharmacological evaluation of phenmetrazine (3-methyl-2-phenylmorpholine) and its analogs. The study assessed the stimulant properties of these compounds, providing insights into the potential therapeutic uses of phenylmorpholine derivatives (McLaughlin et al., 2018).
Molecular and Biochemical Research : Li et al. (2018) conducted a study on the biosynthesis of galanthamine, a drug used for Alzheimer's treatment, where they investigated the role of phenylmorpholine derivatives in the biosynthetic pathway. This research provides insight into the application of phenylmorpholine in drug development and molecular biology (Li et al., 2018).
Bioactive Compound Synthesis : Farghaly et al. (2020) explored the synthesis of N-phenylmorpholine derivatives linked with thiazole, emphasizing their potential in antimicrobial and anti-cancer applications. This study demonstrates the versatility of phenylmorpholine in creating bioactive compounds (Farghaly et al., 2020).
Analytical Characterization and Legal Aspects : Research by Colestock et al. (2018) on new psychoactive substances (NPS) included the analytical and pharmacological characterization of 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo), a morpholine analogue. This study underlines the importance of analytical characterization in understanding the pharmacological profile of such compounds (Colestock et al., 2018).
Pharmacokinetic Studies : Grumann et al. (2019) conducted a study on 3-fluorophenmetrazine (3-FPM), a derivative of phenmetrazine, focusing on its pharmacokinetics. This research is crucial for interpreting forensic and clinical cases involving this compound (Grumann et al., 2019).
Propiedades
IUPAC Name |
(3S)-3-phenylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZXKVPCJBPNKI-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628683 |
Source


|
| Record name | (3S)-3-Phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-phenylmorpholine | |
CAS RN |
914299-79-9 |
Source


|
| Record name | (3S)-3-Phenylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914299-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid](/img/structure/B1370315.png)
